molecular formula C17H14F4N2O3S B2569174 N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide CAS No. 1421443-48-2

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Cat. No. B2569174
CAS RN: 1421443-48-2
M. Wt: 402.36
InChI Key: GQRFYBDJIUYJIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is a useful research compound. Its molecular formula is C17H14F4N2O3S and its molecular weight is 402.36. The purity is usually 95%.
BenchChem offers high-quality N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Neurokinin-1 Receptor Antagonism

1-(5-[[(2R,3S)-2-([(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethyl]oxy)-3-(4-fluorophenyl)morpholin-4-yl]methyl]-2H-1,2,3-triazol-4-yl)-N,N-dimethylmethanamine hydrochloride 3 is identified as a high-affinity, orally active, h-NK(1) receptor antagonist. It demonstrates effectiveness in pre-clinical tests relevant to clinical efficacy in emesis and depression (Harrison et al., 2001).

Antibacterial and Antifungal Activities

A novel series of derivatives synthesized from commercially available 3,4-Difluoronirobenzene, including N-(4-Morpholin-3-fluorophenyl)-N-(furan-2-ylmethyl)-2substituted phenoxypropanamide, have shown promising antibacterial and antifungal activities (Velupillai et al., 2015).

Lead Optimization in Medicinal Chemistry

The incorporation of fluorine substituents and trifluoromethyl groups is a common strategy in medicinal chemistry for optimizing lead compounds, as these moieties often favorably influence affinity and physicochemical properties. Efficient syntheses of di- and trifluoroethylamines are highlighted as an interesting class of carboxamide mimics, demonstrating the relevance of such compounds in drug development (Deutsch et al., 2016).

Antitumor Activity

Several studies have synthesized compounds containing morpholine and fluorophenyl groups, such as 3-amino-N-(5-fluoro-2-methylphenyl)-4-morpholino-1H-indazole-1-carboxamide, which have shown inhibitory effects on the proliferation of cancer cell lines (Hao et al., 2017).

Larvicidal Activity

A series of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives demonstrated significant larvicidal activity against mosquito larvae, showcasing the potential of these compounds in pest control (Gorle et al., 2016).

Mechanism of Action

Target of Action

The primary target of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide is the Mas-related G-protein coupled receptor X2 (MRGPRX2) and its orthologs . These receptors are expressed in very specialized tissues, with expression largely restricted to mast cells .

Mode of Action

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide interacts with MRGPRX2 and its orthologs, modulating their activity . These receptors are sensitive to activation by a diverse group of ligands, including basic secretagogues, certain drugs, neuropeptides, and antimicrobial peptides .

Biochemical Pathways

The modulation of mrgprx2 and its orthologs can influence various downstream effects, given the diverse group of ligands these receptors respond to .

Pharmacokinetics

The compound’s interaction with mrgprx2 and its orthologs suggests it has sufficient bioavailability to exert its effects .

Result of Action

The molecular and cellular effects of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide’s action involve the modulation of MRGPRX2 and its orthologs, which mediate disorders including pseudo-allergic drug reactions, chronic itch (e.g., pruritus), inflammation disorders, pain disorders, a cancer associated condition, skin disorders, wound healing, cardiovascular disease, and lung inflammation/COPD .

Action Environment

The action, efficacy, and stability of N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide can be influenced by environmental factors due to the nature of its primary targets. Mast cells, where MRGPRX2 and its orthologs are largely expressed, reside at sites exposed to the external environment, such as the skin, oral/gastrointestinal mucosa, and respiratory tract . Therefore, factors such as mechanical and chemical stimuli can potentially influence the compound’s action .

properties

IUPAC Name

N-[4-fluoro-3-(trifluoromethyl)phenyl]-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14F4N2O3S/c18-13-4-3-10(6-12(13)17(19,20)21)22-16(25)14-8-26-9-15(24)23(14)7-11-2-1-5-27-11/h1-6,14H,7-9H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQRFYBDJIUYJIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(N(C(=O)CO1)CC2=CC=CS2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14F4N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-fluoro-3-(trifluoromethyl)phenyl)-5-oxo-4-(thiophen-2-ylmethyl)morpholine-3-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.